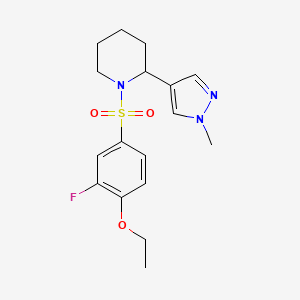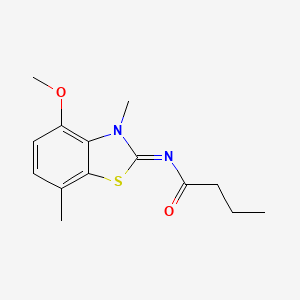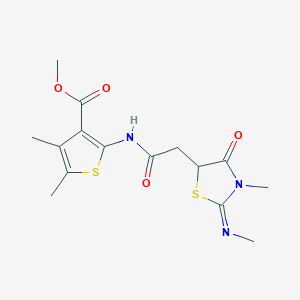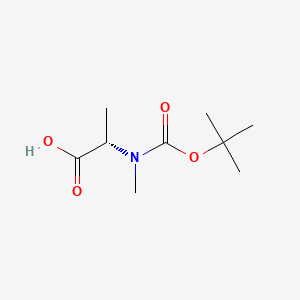![molecular formula C14H20N2 B2753375 [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287332-84-5](/img/structure/B2753375.png)
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a bicyclo[1.1.1]pentane core, which is a highly strained and reactive structure due to its angular strain and steric strain. It also contains a hydrazine group (-NH-NH2), which is a common functional group in organic chemistry known for its reactivity. The compound also has a trimethylphenyl group, which is a type of aromatic ring that can participate in various reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic structure, the aromatic ring, and the hydrazine group. The bicyclic structure would introduce significant strain into the molecule, while the aromatic ring would contribute to the molecule’s stability .Chemical Reactions Analysis
The hydrazine group is known to participate in a variety of reactions, including nucleophilic addition and reduction reactions . The trimethylphenyl group, being an aromatic ring, can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the hydrazine group could make the compound polar and potentially capable of forming hydrogen bonds .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-9-4-10(2)12(11(3)5-9)13-6-14(7-13,8-13)16-15/h4-5,16H,6-8,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGMFWPMVQWBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)NN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2753293.png)
![Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2753294.png)
![(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid](/img/structure/B2753295.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2753300.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2753301.png)






![Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate](/img/structure/B2753314.png)